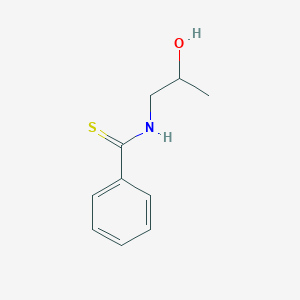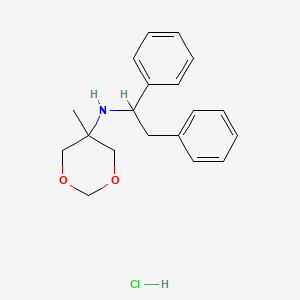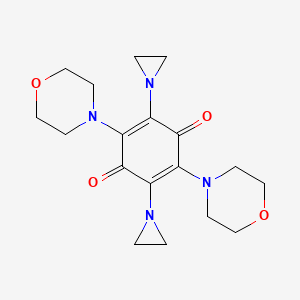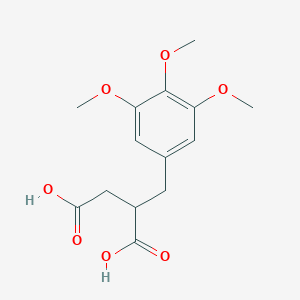
2-(3,4,5-Trimethoxybenzyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-Trimethoxybenzyl)butanedioic acid is a chemical compound with the molecular formula C14H18O7. It is characterized by the presence of three methoxy groups attached to a benzyl ring, which is further connected to a butanedioic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反応の分析
Types of Reactions
2-(3,4,5-Trimethoxybenzyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the benzyl ring.
科学的研究の応用
2-(3,4,5-Trimethoxybenzyl)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological responses .
類似化合物との比較
Similar Compounds
- 3,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
2-(3,4,5-Trimethoxybenzyl)butanedioic acid is unique due to the presence of both the benzyl and butanedioic acid moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research domains .
特性
CAS番号 |
5023-43-8 |
|---|---|
分子式 |
C14H18O7 |
分子量 |
298.29 g/mol |
IUPAC名 |
2-[(3,4,5-trimethoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C14H18O7/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9(14(17)18)7-12(15)16/h5-6,9H,4,7H2,1-3H3,(H,15,16)(H,17,18) |
InChIキー |
UYVZHLOKOMBTCM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
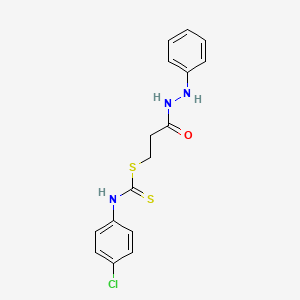
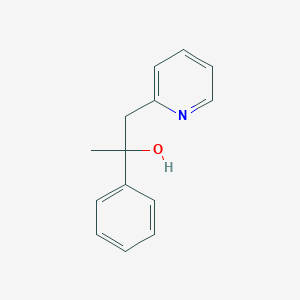
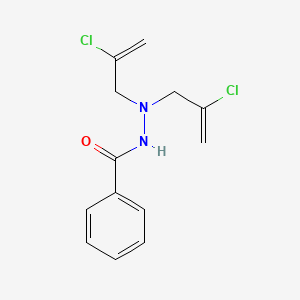

![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
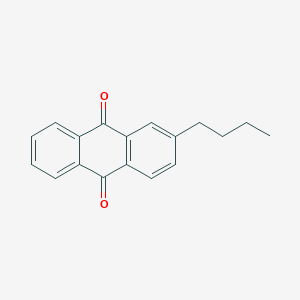
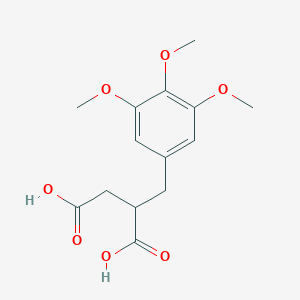
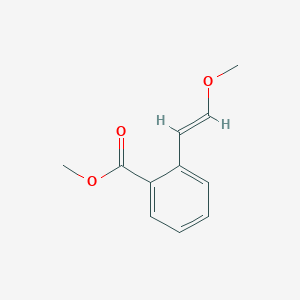
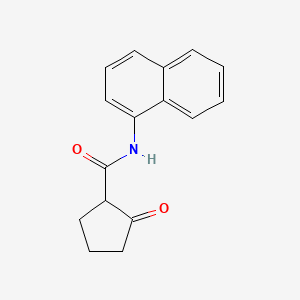
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
